ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate
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Overview
Description
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are an integral part of DNA and RNA and impart diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of certain precursors. For instance, a series of 2,4,6-trisubstituted pyrimidines was synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of pyrimidine includes a six-membered ring with two nitrogen atoms . This structure is a key component of many biologically active compounds.Chemical Reactions Analysis
In the synthesis of certain pyrimidine derivatives, reactions such as condensation, cyclization, and elimination are involved .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. Pyrimidine itself is a much weaker base than pyridine and is soluble in water .Scientific Research Applications
Antimicrobial and Anticancer Applications
A study highlighted the synthesis of novel pyrazole derivatives, including those related to the specified compound, demonstrating significant antimicrobial and higher anticancer activities compared to reference drugs like doxorubicin. These compounds exhibit good to excellent antimicrobial activity, showcasing their potential as therapeutic agents in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Heterocyclic Chemistry and Synthesis of Novel Compounds
Research in heterocyclic chemistry has led to the synthesis of various derivatives involving the core structure of the specified compound. These derivatives have been explored for their potential in creating fused heterocyclic systems, which are crucial in the development of new pharmaceuticals (Selič & Stanovnik, 1997). Another study focused on the preparation of heterocyclic systems using related compounds as reagents, leading to the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among others. These compounds hold promise for various biological applications (Selič, Grdadolnik, & Stanovnik, 1997).
Synthesis and Characterization for Antimicrobial Agents
Another direction of research involves the synthesis and characterization of new quinazolines, showing potential as antimicrobial agents. This work emphasizes the importance of structural modifications to enhance biological activity and develop new therapeutic agents (Desai, Shihora, & Moradia, 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of pathways .
Result of Action
Similar compounds have been found to possess various biological activities .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(4-chlorophenyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one, which is synthesized from 4-chloroaniline and ethyl 2-cyanoacetate. The second intermediate is ethyl 4-(2-aminoacetamido)benzoate, which is synthesized from 4-nitrobenzoic acid and ethyl glycinate. These two intermediates are then coupled using standard peptide coupling reagents to form the final product, ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate.", "Starting Materials": [ "4-chloroaniline", "ethyl 2-cyanoacetate", "4-nitrobenzoic acid", "ethyl glycinate", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "water (H2O)" ], "Reaction": [ "Synthesis of 4-(4-chlorophenyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one:", "Step 1: Dissolve 4-chloroaniline (1.0 eq) and ethyl 2-cyanoacetate (1.2 eq) in DMF and add TEA (1.5 eq).", "Step 2: Heat the reaction mixture at 100°C for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and pour it into diethyl ether.", "Step 4: Collect the precipitate by filtration and wash it with diethyl ether to obtain the product.", "Synthesis of ethyl 4-(2-aminoacetamido)benzoate:", "Step 1: Dissolve 4-nitrobenzoic acid (1.0 eq) and ethyl glycinate (1.2 eq) in DMF and add TEA (1.5 eq).", "Step 2: Heat the reaction mixture at 100°C for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and pour it into diethyl ether.", "Step 4: Collect the precipitate by filtration and wash it with diethyl ether to obtain the product.", "Coupling of the two intermediates:", "Step 1: Dissolve 4-(4-chlorophenyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one (1.0 eq), ethyl 4-(2-aminoacetamido)benzoate (1.2 eq), DCC (1.2 eq), and NHS (1.2 eq) in DMF.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Pour the filtrate into water and adjust the pH to 8-9 using NaHCO3.", "Step 5: Collect the precipitate by filtration and wash it with water to obtain the final product, ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate." ] } | |
CAS No. |
851122-86-6 |
Molecular Formula |
C22H18ClN5O4S |
Molecular Weight |
483.93 |
IUPAC Name |
ethyl 4-[[2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H18ClN5O4S/c1-2-32-21(31)13-3-7-15(8-4-13)25-18(29)12-33-22-26-19-17(20(30)27-22)11-24-28(19)16-9-5-14(23)6-10-16/h3-11H,2,12H2,1H3,(H,25,29)(H,26,27,30) |
InChI Key |
VBUFPERSCNHZQA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
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